1-benzyl-5-bromo-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

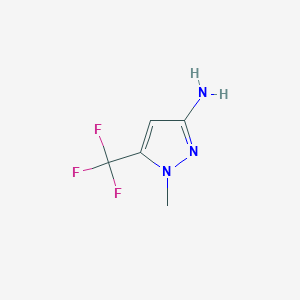

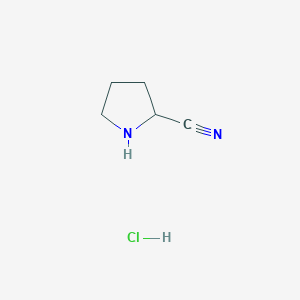

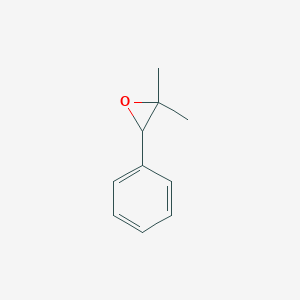

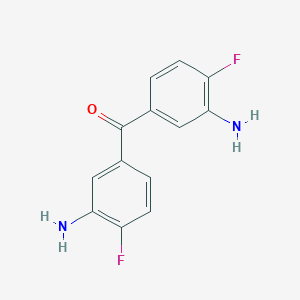

1-benzyl-5-bromo-1H-imidazole is a chemical compound that is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole synthesis involves various methods, including starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Other methods include a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .Molecular Structure Analysis

The molecular structure of 1-benzyl-5-bromo-1H-imidazole consists of a five-membered ring with two nitrogen atoms, three carbon atoms, and a bromine atom attached to one of the carbon atoms .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are involved in a diverse range of chemical reactions, including nickel-catalyzed addition to nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen

Central Nervous System Acting Drugs

Imidazole derivatives have been explored for their potential in converting to more potent central nervous system (CNS) acting drugs. The synthesis pathways for these compounds involve multiple chemical reactions that may lead to products with varied CNS activities. These activities include agonistic, antagonistic, depressant, and stimulant effects, attributed to the presence of heteroatoms like nitrogen, oxygen, and sulfur in their structures. The exploration of imidazole derivatives in CNS drug development is driven by the need for new treatments for CNS diseases, with imidazole potentially being the most potent due to its characteristics of CNS penetrability and activity (Saganuwan, 2020).

Therapeutic Potential in Various Diseases

Benzimidazole, a closely related compound, demonstrates a wide range of pharmacological properties, serving as a key scaffold in the design and synthesis of new therapeutic compounds. Its core structure is found in agents targeting antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer activities, and more, highlighting the therapeutic versatility of benzimidazole derivatives (Babbar et al., 2020).

Antitumor Activity

Imidazole derivatives are reviewed for their antitumor activity, particularly compounds like bis(2-chloroethyl)amino derivatives of imidazole, which have shown promise in preclinical testing stages. The exploration of these structures is vital for developing new antitumor drugs and compounds with varied biological properties (Iradyan et al., 2009).

Corrosion Inhibition

Imidazole derivatives, including imidazoline and its derivatives, are recognized for their role as effective corrosion inhibitors, especially in the petroleum industry. Their chemical structure, featuring a 5-membered heterocyclic ring and a pendant side chain, allows for strong adsorption onto metal surfaces, offering a low-cost and environmentally friendly solution to corrosion inhibition (Sriplai & Sombatmankhong, 2023).

Wirkmechanismus

Target of Action

1-Benzyl-5-bromo-1H-imidazole is a novel compound that has been designed and synthesized for its potential therapeutic effects . The primary target of this compound is TGR5 , a receptor that is emerging as an important and promising target for the treatment of diabetes, obesity, and other metabolic syndromes .

Mode of Action

It is known that imidazole derivatives, in general, have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to be key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

It is known that imidazole derivatives show different biological activities . For example, some imidazole derivatives have shown good antimicrobial potential .

Action Environment

The action, efficacy, and stability of 1-benzyl-5-bromo-1H-imidazole can be influenced by various environmental factors. For instance, it is recommended that this compound be stored in an inert atmosphere at 2-8°C . This suggests that temperature and exposure to oxygen may affect the compound’s stability and efficacy.

Safety and Hazards

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . Therefore, the future directions of 1-benzyl-5-bromo-1H-imidazole could involve further exploration of its potential applications in pharmaceuticals and other fields.

Eigenschaften

IUPAC Name |

1-benzyl-5-bromoimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c11-10-6-12-8-13(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRXUOMSVCJYPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563950 |

Source

|

| Record name | 1-Benzyl-5-bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-5-bromo-1H-imidazole | |

CAS RN |

132430-59-2 |

Source

|

| Record name | 1-Benzyl-5-bromo-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B177728.png)